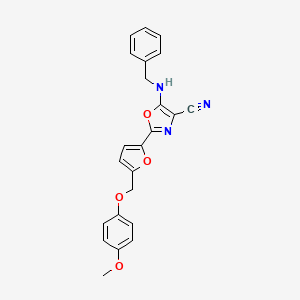
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide is a novel molecule that is likely to possess interesting chemical and physical properties due to its structural features. The presence of a 1,2,4-oxadiazole ring suggests potential biological activity, while the difluorocyclohexyl and thiophenyl groups may contribute to unique electronic and steric characteristics.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, often starting with the formation of key heterocyclic intermediates. For instance, the synthesis of a related thiazole derivative was achieved by characterizing the intermediate using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR, followed by X-ray diffraction to determine the crystal structure . Similarly, the synthesis of a tetrahydrobenzo[b]thiophen derivative involved an acylation reaction facilitated by microwave-assisted Gewald reaction, indicating that such methodologies could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often elucidated using X-ray diffraction, which provides detailed information about the crystal lattice and molecular conformation . For example, the crystal structure of a related acetamide showed a monoclinic space group with specific unit cell dimensions . These techniques would be essential in determining the precise molecular geometry of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide.
Chemical Reactions Analysis
The reactivity of such molecules can be inferred from their electronic structure, which can be studied using density functional theory (DFT). The frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are critical in understanding the molecule's ability to participate in chemical reactions. For instance, a related compound was found to have electrophilic character, suggesting a propensity to act as an electron acceptor in reactions with nucleophiles . This kind of analysis would be relevant for understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure. The thermodynamic properties can be calculated at different temperatures to understand their stability and reactivity . Spectroscopic techniques like IR and NMR are invaluable for identifying functional groups and assessing purity . The presence of fluorine atoms, as in the case of a related trifluoroacetamide, would be expected to influence the compound's physical properties, such as its boiling point and solubility .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. For instance, a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides exhibited variable antimicrobial activities against selected microbial species, with certain compounds displaying potent action relative to reference standards. This research underscores the antimicrobial potential of 1,3,4-oxadiazole derivatives, suggesting their suitability for further biological screening and potential application trials in antimicrobial therapy (Gul et al., 2017).
Anti-inflammatory Activity
Substituted 1,3,4-oxadiazoles have been synthesized and shown to possess anti-inflammatory activity. In studies using the Carrageenan-induced edema test in rat paws, these compounds demonstrated significant protective effects, indicating their potential as anti-inflammatory agents (Nargund et al., 1994).
Anticancer Properties
Research into 1,3,4-oxadiazole derivatives has also revealed their potential anticancer activities. For example, certain thiazole derivatives were synthesized and showed selective cytotoxicity against human lung adenocarcinoma cells, highlighting their promise as anticancer agents (Evren et al., 2019). Additionally, imidazothiadiazole analogs exhibited powerful cytotoxic results against breast cancer cell lines, further underscoring the anticancer potential of 1,3,4-oxadiazole derivatives and related compounds (Abu-Melha, 2021).
Eigenschaften
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c16-15(17)4-1-11(2-5-15)14-19-13(22-20-14)8-18-12(21)7-10-3-6-23-9-10/h3,6,9,11H,1-2,4-5,7-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIPNLMPOUIXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)CC3=CSC=C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/no-structure.png)
![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)
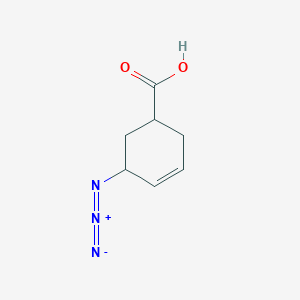
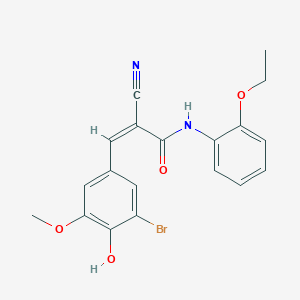
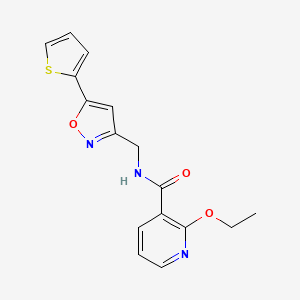
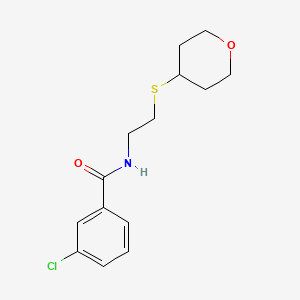
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3012965.png)
![(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012966.png)
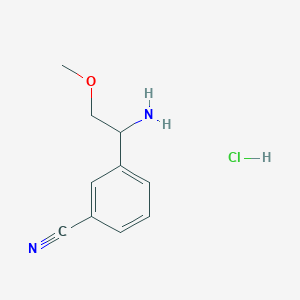

![2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3012970.png)
![1-(naphthalen-1-ylmethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012973.png)
![Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B3012976.png)
